1-Bromo-2-(2,2-dimethylpropyl)benzene

Catalog No.
S3548390
CAS No.
33609-76-6
M.F
C11H15B
M. Wt
227.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(2,2-dimethylpropyl)benzene

CAS Number

33609-76-6

Product Name

1-Bromo-2-(2,2-dimethylpropyl)benzene

IUPAC Name

1-bromo-2-(2,2-dimethylpropyl)benzene

Molecular Formula

C11H15B

Molecular Weight

227.14 g/mol

InChI

InChI=1S/C11H15Br/c1-11(2,3)8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3

InChI Key

UVOQVUNTVNFDKQ-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=CC=CC=C1Br

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1Br

1-Bromo-2-(2,2-dimethylpropyl)benzene is an organic compound characterized by a benzene ring with a bromine atom at the first position and a tert-butyl group (2,2-dimethylpropyl) at the second position. Its molecular formula is C11H15Br, and it is categorized as an aromatic hydrocarbon due to the presence of the benzene ring. The compound exhibits unique structural features that influence its chemical behavior, particularly in electrophilic aromatic substitution reactions, where the bulky tert-butyl group can significantly affect reactivity and product distribution .

The primary reaction type involving 1-Bromo-2-(2,2-dimethylpropyl)benzene is electrophilic aromatic substitution. The presence of the bromine atom makes the compound susceptible to nucleophilic attack, while the tert-butyl group introduces steric hindrance that can influence reaction pathways. For instance, when reacted with nucleophiles (Nu⁻), a general reaction can be represented as:

Br C6H4 R+NuNu C6H4 R+Br\text{Br C}_6\text{H}_4\text{ R}+\text{Nu}^-\rightarrow \text{Nu C}_6\text{H}_4\text{ R}+\text{Br}^-

This reaction highlights the potential for substitution at various positions on the benzene ring depending on the nature of the nucleophile and steric effects from substituents .

The synthesis of 1-Bromo-2-(2,2-dimethylpropyl)benzene can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves reacting benzene with 2-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. This process generates a carbocation that can then undergo electrophilic substitution on the benzene ring .
  • Bromination of Tert-Butylbenzene: Starting from tert-butylbenzene, bromination can be performed using bromine in an inert solvent to introduce the bromine substituent at the desired position on the aromatic ring .
  • Electrochemical Methods: Recent advancements have explored electrochemical reduction techniques to synthesize brominated aromatic compounds under controlled conditions, enhancing selectivity and yield .

1-Bromo-2-(2,2-dimethylpropyl)benzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Material Science: The compound may be utilized in developing specialty polymers or additives due to its unique structural properties.
  • Research: It is often used in studies exploring electrophilic aromatic substitutions and related reaction mechanisms .

Interaction studies involving 1-Bromo-2-(2,2-dimethylpropyl)benzene primarily focus on its reactivity with various nucleophiles and electrophiles. The steric hindrance introduced by the tert-butyl group can lead to unique reaction pathways compared to less hindered analogs. Such studies are essential for understanding how this compound might behave in different chemical environments and its potential applications in synthetic chemistry .

1-Bromo-2-(2,2-dimethylpropyl)benzene shares similarities with several other brominated aromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-Bromo-3-methylbenzeneC7H7BrBromine at meta position; less steric hindrance
1-Bromo-4-tert-butylbenzeneC10H13BrBromine at para position; similar steric effects
1-Bromo-3-(tert-butyl)benzeneC10H13BrBromine at meta position; bulky substituent
1-Bromo-2-methylbenzeneC8H9BrSimpler structure; less steric hindrance

The uniqueness of 1-Bromo-2-(2,2-dimethylpropyl)benzene lies in its specific combination of a bromine atom and a bulky tert-butyl group at adjacent positions on the benzene ring. This configuration not only influences its chemical reactivity but also its physical properties compared to other similar compounds .

XLogP3

4.6

Dates

Modify: 2024-04-15

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